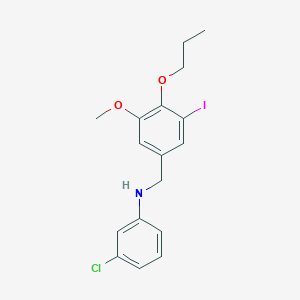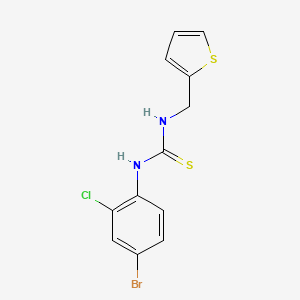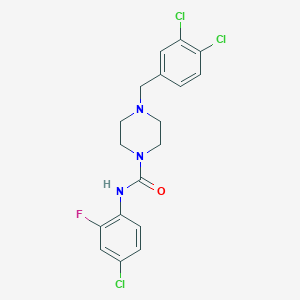![molecular formula C25H22N2O B4853368 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B4853368.png)
2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide
Overview
Description
2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide, also known as PPAH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PPAH belongs to the class of hydrazide derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division. 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide has been found to have a low toxicity profile in normal cells, indicating its potential as a selective anticancer agent. 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. This effect may contribute to the anti-cancer activity of 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide.
Advantages and Limitations for Lab Experiments
One advantage of 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide is its ease of synthesis, which makes it readily available for laboratory experiments. However, 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide has limited solubility in water, which can affect its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide for clinical applications.
Future Directions
Future research on 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide could focus on its potential as a combination therapy with other anticancer agents. Additionally, the development of 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide derivatives with improved solubility and pharmacokinetic properties could enhance its therapeutic potential. Further studies are also needed to elucidate the molecular mechanisms underlying the anti-cancer activity of 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide.
Scientific Research Applications
2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide has been investigated for its potential as an anticancer agent. Studies have shown that 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c28-25(20-23-14-8-3-9-15-23)27-26-24(18-16-21-10-4-1-5-11-21)19-17-22-12-6-2-7-13-22/h1-19H,20H2,(H,27,28)/b18-16+,19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHHNINHRFORPW-YWNVXTCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=C(C=CC2=CC=CC=C2)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NN=C(/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4853297.png)
![N-cyclohexyl-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4853319.png)
![N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4853324.png)
![4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4853327.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-chloro-2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4853330.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B4853336.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine](/img/structure/B4853342.png)


![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4853371.png)
![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4853386.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4853401.png)